N-[4-(pyrimidin-2-ylamino)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(pyrimidin-2-ylamino)phenyl]furan-2-carboxamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring attached to an aminophenyl group, which is further connected to a furan-2-carboxamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of sodium hydroxide or ethoxide as a catalyst to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and purification techniques to ensure the final product meets the required specifications for research and application purposes .
Chemical Reactions Analysis
Types of Reactions: N-[4-(pyrimidin-2-ylamino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-[4-(pyrimidin-2-ylamino)phenyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is explored for its use in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(pyrimidin-2-ylamino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of various cellular pathways. The compound’s structure allows it to bind to the active sites of these enzymes, thereby exerting its effects .
Comparison with Similar Compounds
- N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea
- 2-phenylaminopyrimidine derivatives
- 4-aminopyrrolo[2,3-d]pyrimidine derivatives
Comparison: N-[4-(pyrimidin-2-ylamino)phenyl]furan-2-carboxamide is unique due to its specific combination of a pyrimidine ring, aminophenyl group, and furan-2-carboxamide moiety. This structure provides distinct interactions with biological targets compared to other similar compounds. For instance, while N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea also targets protein kinases, the presence of the furan-2-carboxamide group in this compound may offer different binding affinities and selectivity .
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylamino)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-14(13-3-1-10-21-13)18-11-4-6-12(7-5-11)19-15-16-8-2-9-17-15/h1-10H,(H,18,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBAVCMILQEUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.